molecular formula C18H16F2N2O2 B11126042 N-(2,6-difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)acetamide

N-(2,6-difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11126042
M. Wt: 330.3 g/mol
InChI Key: FMBUJTCTCWFIRQ-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.

    Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride.

    Attachment of the Difluorobenzyl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.

    Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2,3-dione derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.

    N-(2,6-difluorobenzyl)-2-(4-hydroxy-1H-indol-1-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

    N-(2,6-difluorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide: The position of the methoxy group is different, which may influence its chemical and biological properties.

Uniqueness

N-(2,6-difluorobenzyl)-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H16F2N2O2

Molecular Weight

330.3 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(4-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C18H16F2N2O2/c1-24-17-7-3-6-16-12(17)8-9-22(16)11-18(23)21-10-13-14(19)4-2-5-15(13)20/h2-9H,10-11H2,1H3,(H,21,23)

InChI Key

FMBUJTCTCWFIRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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